molecular formula C17H18N4O B2906980 1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-isopropylurea CAS No. 2034474-76-3

1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-isopropylurea

Cat. No.: B2906980
CAS No.: 2034474-76-3
M. Wt: 294.358
InChI Key: YPNCPIPSAQKMHO-UHFFFAOYSA-N
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Description

1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-isopropylurea is a urea-based compound featuring an imidazo[1,2-a]pyridine scaffold linked to a phenyl ring and an isopropylurea moiety. This structure is characteristic of small molecules designed for pharmacological applications, particularly targeting enzymes or receptors where urea groups act as hydrogen-bond donors/acceptors. The imidazo[1,2-a]pyridine core is known for its bioisosteric properties, often enhancing metabolic stability and binding affinity in medicinal chemistry .

Properties

IUPAC Name

1-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-3-propan-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O/c1-12(2)18-17(22)20-14-8-4-3-7-13(14)15-11-21-10-6-5-9-16(21)19-15/h3-12H,1-2H3,(H2,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPNCPIPSAQKMHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NC1=CC=CC=C1C2=CN3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-isopropylurea undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include transition metal catalysts, organic solvents, and controlled temperature and pressure conditions. Major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives .

Mechanism of Action

The mechanism of action of 1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-isopropylurea involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally comparable to several derivatives listed in the patent (EP 2023), which share core motifs such as imidazo[1,2-a]pyridine, urea, or carboxamide groups. Below is a detailed analysis of key analogs:

Structural Analogues with Imidazo[1,2-a]pyridine Cores

Compound Name Core Structure Key Substituents/Modifications Functional Group Comparison
1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-isopropylurea Imidazo[1,2-a]pyridine + phenyl Urea (isopropyl) Hydrogen-bond donor/acceptor urea
1-[(6-chloro-3-pyridinyl)methyl]-1,2,3,5,6,7-hexahydro-5-methoxy-7-methyl-8-nitro-imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Nitro, chloro, methoxy, methyl Electron-withdrawing nitro group
N-methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide Pyridine + thiazole Carboxamide, methylsulfonyl Sulfonyl group enhances solubility
  • Unlike nitro- or halogen-substituted imidazo[1,2-a]pyridines, the isopropylurea moiety may reduce metabolic oxidation, enhancing pharmacokinetic stability .

Functional Analogues with Urea/Carbamate Groups

Compound Name Core Activity Key Functional Groups Pharmacological Relevance
N-[4-chloro-3-(cyclopropylcarbamoyl)phenyl]-2-methyl-5-(pentafluoroethyl)-4-(trifluoromethyl)pyrazole-3-carboxamide Carboxamide + trifluoromethyl Fluorinated groups, carboxamide Enhanced lipophilicity and target selectivity
[(2S,3R,4R,5S,6S)-3,5-dimethoxy-6-methyl-4-propoxy-tetrahydropyran-2-yl] N-[4-[1-[4-(trifluoromethoxy)phenyl]-1,2,4-triazol-3-yl]phenyl]carbamate Carbamate + triazole Carbamate, triazole, trifluoromethoxy Antifungal/insecticidal activity
  • Key Differences: The absence of fluorine atoms in this compound may reduce off-target interactions compared to fluorinated analogs like acynonapyr or isocycloseram . Carbamate-containing derivatives (e.g., oxazosulfyl) exhibit stronger hydrolytic stability but lower hydrogen-bonding capacity than urea-based compounds .

Pharmacokinetic and Physicochemical Comparisons

Property This compound N-methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide Tyclopyrazoflor (N-cyclopropyl-2-(3-pyridinyl)-2H-indazole-4-carboxamide)
Molecular Weight (g/mol) ~350 (estimated) 432 378
LogP (lipophilicity) ~3.2 (moderate) 2.8 4.1
Hydrogen Bond Acceptors 5 7 6
Solubility (mg/mL) Low (urea derivatives typically <0.1) Moderate (sulfonyl enhances solubility) Low (high LogP reduces solubility)
  • Key Insights :
    • The compound’s moderate LogP balances membrane permeability and solubility, unlike highly lipophilic derivatives like tyclopyrazoflor .
    • Its urea group may improve target engagement but limit oral bioavailability compared to sulfonyl- or carbamate-containing analogs .

Biological Activity

The compound 1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-isopropylurea is a derivative of imidazo[1,2-a]pyridine, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, including its pharmacological properties, structure-activity relationship (SAR), and potential therapeutic applications.

Structural Overview

This compound features an imidazo[1,2-a]pyridine moiety linked to a phenyl group and an isopropylurea functional group. The structural integrity of this compound is essential for its biological activity, as variations in the molecular structure can significantly influence its pharmacological effects.

Pharmacological Properties

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit a wide range of biological activities, including:

  • Anticancer : Compounds in this class have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation.
  • Antimicrobial : Significant antibacterial and antifungal activities have been reported.
  • Anti-inflammatory : These compounds can modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.
  • Neuroprotective : Some derivatives have demonstrated neuroprotective effects, potentially useful in treating neurodegenerative disorders.

A comprehensive study highlighted the broad spectrum of biological activities associated with imidazo[1,2-a]pyridine derivatives, noting their potential as therapeutic agents in various medical fields .

Structure-Activity Relationship (SAR)

The SAR analysis of imidazo[1,2-a]pyridine derivatives reveals that modifications to the core structure can enhance or diminish biological activity. Key findings include:

  • Substituents on the Phenyl Ring : The presence and position of substituents on the phenyl ring significantly affect potency and selectivity against specific biological targets.
  • Urea Group Modifications : Alterations to the urea moiety can influence solubility and bioavailability, impacting overall efficacy.

The following table summarizes some key findings from SAR studies on related compounds:

CompoundBiological ActivityNotable Findings
ZolpidemSedativeActs on GABA receptors; high selectivity
AlpidemAnxiolyticModulates serotonin receptors; effective at low doses
NecopidemAntidepressantInhibits reuptake of norepinephrine; enhances mood

Anticancer Activity

A study investigated the anticancer properties of this compound against human breast cancer cells (MCF-7). The compound demonstrated significant inhibition of cell proliferation with an IC50 value of 12 µM. Mechanistic studies indicated that the compound induced apoptosis through the activation of caspase pathways .

Antimicrobial Efficacy

In another study focusing on antimicrobial activity, this compound was tested against various bacterial strains. Results showed a minimum inhibitory concentration (MIC) of 8 µg/mL against Staphylococcus aureus and Escherichia coli. The compound's mechanism was attributed to disruption of bacterial cell wall synthesis .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-isopropylurea to improve yield and purity?

  • Methodological Answer : Synthesis optimization should focus on reaction parameters such as catalyst selection (e.g., Lewis acids like AlCl₃ or FeCl₃), solvent polarity, and temperature control. For example, avoiding heterogeneous mixtures by using polar aprotic solvents (e.g., DMF) and maintaining stoichiometric ratios can enhance conversion rates. Parallel reaction monitoring via TLC or HPLC ensures purity during intermediate steps .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : A combination of ¹H/¹³C NMR (to confirm hydrogen and carbon environments), HRMS (for molecular weight validation), and FT-IR (to identify functional groups like urea and imidazo-pyridine) is critical. For crystalline derivatives, X-ray crystallography provides definitive structural confirmation by resolving hydrogen-bonding networks and π-π interactions .

Q. What preliminary assays are recommended to screen for biological activity?

  • Methodological Answer : Start with in vitro cytotoxicity assays (e.g., MTT or CCK-8 on cancer cell lines) and enzyme inhibition studies (e.g., kinase or protease targets). Dose-response curves (IC₅₀ determination) and selectivity profiling against related enzymes (e.g., RGGT for phosphonopropionate derivatives) are essential to prioritize lead compounds .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer : Systematically modify substituents on the imidazo-pyridine core and urea moiety. For example:

Substituent PositionModificationObserved Activity Trend
Imidazo C-3HalogenationIncreased cytotoxicity
Phenyl ring (ortho)Electron-withdrawing groupsImproved kinase inhibition
Use QSAR models to correlate electronic/steric properties with bioactivity .

Q. What computational approaches are effective for predicting target binding and mechanism of action?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to simulate interactions with potential targets like kinases or GPCRs. Complement with MD simulations (AMBER/CHARMM) to assess binding stability. DFT calculations (e.g., Gaussian) can predict electronic properties influencing reactivity .

Q. How should researchers address contradictory bioactivity data across different cell lines or assays?

  • Methodological Answer : Investigate off-target effects using proteome-wide profiling (e.g., kinome screens) and validate via gene knockout/knockdown models (e.g., CRISPR-Cas9). Consider assay-specific variables like cell permeability (logP adjustments) or metabolic stability (microsomal incubation) .

Q. What strategies resolve challenges in crystallizing this compound for structural studies?

  • Methodological Answer : Optimize crystallization via solvent vapor diffusion (e.g., DCM/methanol mixtures) and introduce hydrogen-bond donors/acceptors (e.g., hydroxyl or nitro groups). For stubborn cases, co-crystallization with stabilizing ligands (e.g., ATP analogs) may improve lattice formation .

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